1-(3-iodophenyl)-1H-1,2,3-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

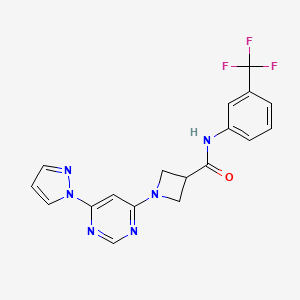

“1-(3-iodophenyl)-1H-1,2,3-triazole” is a compound that contains an iodophenyl group and a 1,2,3-triazole ring. The iodophenyl group consists of a phenyl ring (a ring of six carbon atoms) with an iodine atom attached. The 1,2,3-triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .

Chemical Reactions Analysis

Again, while specific reactions involving “1-(3-iodophenyl)-1H-1,2,3-triazole” are not available, iodophenols are known to participate in various coupling reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-iodophenyl)-1H-1,2,3-triazole” would depend on the specific structure of the compound. For example, 3-Iodophenyl acetate, a related compound, has a density of 1.8±0.1 g/cm^3, a boiling point of 283.3±23.0 °C at 760 mmHg, and a molar refractivity of 50.5±0.3 cm^3 .

Aplicaciones Científicas De Investigación

Synthesis and Applications in Chemistry

Synthesis of Resveratrol Analogues : 1-Aryl-1,2,3-triazoles, including derivatives like 1-(3-iodophenyl)-1H-1,2,3-triazole, are synthesized via N-arylation using aryl iodides. These compounds demonstrate potential in biological activities, with some showing moderate antibacterial activity and promising antiproliferative effects against certain cancer cell lines (Nagaradja et al., 2015).

Role in Supramolecular and Coordination Chemistry : Triazoles, like 1-(3-iodophenyl)-1H-1,2,3-triazole, exhibit diverse supramolecular interactions important for applications in supramolecular and coordination chemistry. Their structure allows complexation of anions through hydrogen and halogen bonding (Schulze & Schubert, 2014).

Click Chemistry and Pharmacophores : The copper(I)-catalyzed triazole-forming reaction involving compounds like 1-(3-iodophenyl)-1H-1,2,3-triazole is central to 'click chemistry', widely used in drug discovery. These triazoles are more than passive linkers; they actively associate with biological targets through various interactions (Agalave, Maujan, & Pore, 2011).

Industrial and Technological Applications

Technological Innovations : 1H-1,2,3-triazoles have been pivotal in various technological sectors, leading to significant patent filings by multinational companies for innovations in chemistry, metallurgy, human needs, and new technologies. The increasing number of patents correlates with advancements in methods for obtaining these compounds (Caiana et al., 2022).

Corrosion Inhibition in Metal Surfaces : 1,2,3-Triazole derivatives, like 1-(3-iodophenyl)-1H-1,2,3-triazole, have shown potential as corrosion inhibitors for metals in acidic environments. Their structural properties enable effective adsorption on metal surfaces, offering protection against corrosion (Hrimla et al., 2021).

Polymer Electrolyte Membranes : The presence of 1H-1,2,3-triazole in polymer electrolyte membranes significantly enhances proton conduction, which could have applications in fuel cells and other technologies requiring efficient ion transport (Zhou et al., 2005).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-(3-iodophenyl)triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN3/c9-7-2-1-3-8(6-7)12-5-4-10-11-12/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGOIJDJRMQQPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)N2C=CN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-iodophenyl)-1H-1,2,3-triazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-difluoro-N-methyl-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2569898.png)

![[3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide](/img/structure/B2569899.png)

![Acetamide, N-[4-[4-(3,5-dimethylphenyl)piperazine-1-sulfonyl]phenyl]-](/img/structure/B2569904.png)

![N-[2-[2-[[4-[[4-Chloro-2-[(2-chloro-4-methylphenyl)carbamoyl]phenoxy]methyl]phenyl]carbamoyl]-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide](/img/structure/B2569906.png)

![6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2569911.png)

![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2569912.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3,4-dihydro-1H-2-benzopyran-1-carboxamide](/img/structure/B2569914.png)